Aspartame

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.

Slightly soluble in water and in ethanol

More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.

Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00

In water, 1.0X10+4 mg/L at pH 3 and room temperature

Synonyms

Canonical SMILES

Isomeric SMILES

Sweetener for Diabetic Diets

Because aspartame is metabolized into components naturally found in the body, it minimally affects blood sugar levels. Researchers have investigated the use of aspartame as a sugar substitute in diabetic diets to help manage blood sugar control [].

Weight Management Research

Aspartame's sweetness without calories has led to its inclusion in studies on weight management. Researchers are exploring how aspartame consumption might influence appetite, food intake, and body weight regulation [].

Palatability Studies in Food Science

Aspartame's taste profile and interaction with other flavoring compounds are of interest to food scientists. Research in this area focuses on optimizing the taste of low-calorie foods and beverages formulated with aspartame [].

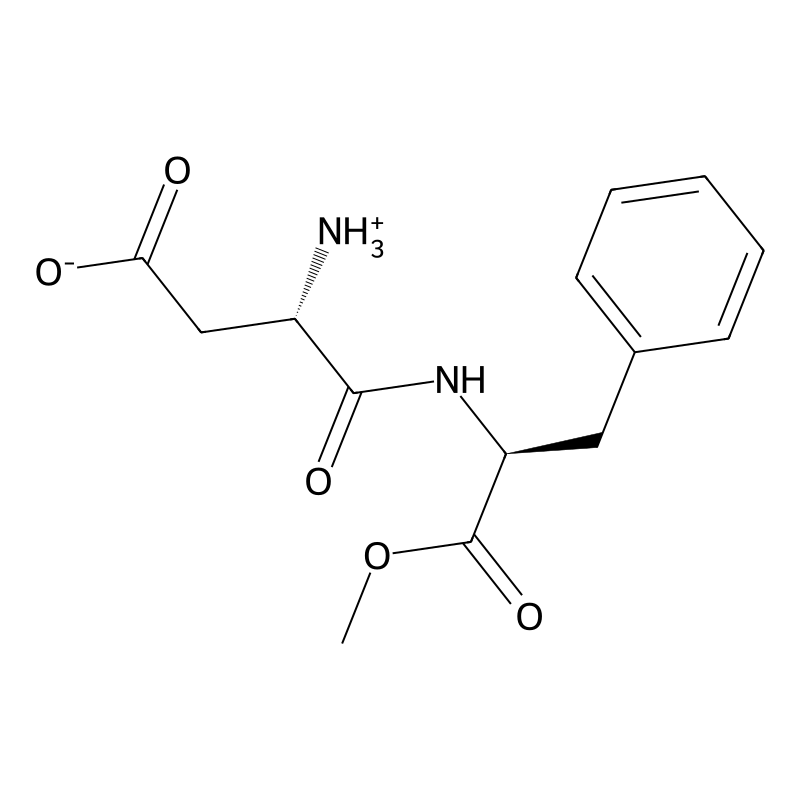

Aspartame is a low-calorie artificial sweetener, approximately 200 times sweeter than sucrose, commonly used in various food and beverage products. It is a dipeptide methyl ester composed of two naturally occurring amino acids: L-aspartic acid and L-phenylalanine. The chemical formula for aspartame is C₁₄H₁₈N₂O₅, and it is marketed under several trade names, including Equal and NutraSweet. Aspartame's sweetness profile closely mimics that of sucrose, making it a popular choice for sugar-free and reduced-calorie products .

Aspartame's sweetness perception is not fully understood, but it is believed to involve multiple mechanisms. One theory suggests that aspartame breaks down into its components (aspartic acid and phenylalanine) upon reaching taste receptors on the tongue. These components then interact with the sweet taste receptors, triggering a sweet taste sensation []. Another theory proposes that the intact aspartame molecule itself interacts with the taste receptors, although the exact mechanism remains under investigation.

Upon ingestion, aspartame is rapidly metabolized in the gastrointestinal tract into its components: approximately 50% phenylalanine, 40% aspartic acid, and 10% methanol. These metabolites are absorbed into the bloodstream and utilized by the body for various physiological functions. Notably, phenylalanine can be harmful to individuals with phenylketonuria, a genetic disorder that impairs the metabolism of this amino acid . Studies indicate that aspartame does not accumulate in the body; instead, it is completely broken down and eliminated .

Aspartame is widely used in the food industry as a sweetener for diet sodas, sugar-free chewing gums, yogurt, and other low-calorie products. Its sweetness profile makes it particularly suitable for beverages where heat stability is less of a concern. Additionally, it has applications in pharmaceuticals and cosmetics for flavor enhancement and stabilization purposes .

Several compounds share structural or functional similarities with aspartame:

| Compound | Sweetness Relative to Sucrose | Key Characteristics |

|---|---|---|

| Saccharin | ≈300 times | One of the oldest artificial sweeteners; bitter aftertaste |

| Sucralose | ≈600 times | Chlorinated derivative of sucrose; heat-stable |

| Acesulfame Potassium | ≈200 times | Often used in combination with other sweeteners |

| Steviol Glycosides | ≈50-300 times | Natural sweeteners derived from stevia leaves |

Uniqueness of Aspartame:

Aspartame stands out due to its composition as a dipeptide ester, providing a taste profile very similar to sugar without the caloric content. Unlike other artificial sweeteners that may have bitter aftertastes or are less stable under heat, aspartame's flavor closely resembles that of sucrose when used appropriately in formulations .

Molecular Composition and Stereochemical Configuration

Aspartame is formally designated as L-aspartyl-L-phenylalanine methyl ester, with the molecular formula C₁₄H₁₈N₂O₅ [1] [2] [3]. This artificial dipeptide sweetener possesses a molecular weight of 294.303 grams per mole and an exact mass of 294.1216 atomic mass units [3] [4] [5]. The compound consists of 14 carbon atoms (57.135% by mass), 18 hydrogen atoms (6.165% by mass), 2 nitrogen atoms (9.519% by mass), and 5 oxygen atoms (27.182% by mass) [4] [5].

The stereochemical configuration of aspartame is critically important for its sweetening properties. The molecule contains two chiral centers, both exhibiting the L-configuration [6] [7] [8]. The aspartic acid residue maintains an L-configuration at its α-carbon, as does the phenylalanine residue [9]. This L,L-stereoisomer represents the commercially active form, while three other possible stereoisomers (involving D-forms of either or both amino acid components) exist but lack sweetening properties [6]. The compound exhibits an optical rotation of +2.3° when measured at 22°C in 1 molar hydrochloric acid, indicating dextrorotatory behavior [10].

The molecular structure can be described as a methyl ester of the dipeptide formed between L-aspartic acid and L-phenylalanine [11] [1]. The peptide bond connects the carboxyl group of aspartic acid with the amino group of phenylalanine, while the carboxyl group of phenylalanine is esterified with methanol [7] [12]. This specific structural arrangement is essential for the compound's ability to interact with taste receptors and produce its characteristic sweet sensation.

Crystallographic Characteristics

Aspartame exhibits complex crystallographic behavior, existing in multiple polymorphic and pseudopolymorphic forms. The anhydrous form crystallizes in the monoclinic crystal system with space group P2₁ [13] [14] [15]. The unit cell parameters for aspartame anhydrate have been precisely determined through X-ray powder diffraction analysis: a = 19.4078(10) Å, b = 4.9605(2) Å, c = 15.6547(9) Å, with a beta angle of 94.876(2)° [13] [14] [15]. The resulting unit cell volume measures 1501.65(14) ų [13] [14] [15].

The density of aspartame varies depending on the hydration state and crystalline form, typically ranging from 1.28 to 1.35 grams per cubic centimeter [16] [17]. The compound demonstrates significant polymorphism, particularly in its hydrated forms. Three primary pseudopolymorphic forms have been characterized: an anhydrous form, a hemihydrate, and a 2.5-hydrate [13] [14].

The hemihydrate form exists in two distinct polymorphic variants, designated Form I and Form II, which differ substantially in their physical properties and thermal behavior [18]. Form I can be produced from Form II through mechanical processing such as ball-milling or by controlled heating of anhydrous aspartame at 160°C in the presence of steam [18]. The crystal structures of these forms have been determined through single-crystal diffraction data, providing detailed insights into their molecular packing arrangements [13] [14].

The 2.5-hydrate form represents a less stable variant that only maintains structural integrity at relative humidity levels exceeding 58%, making it of limited practical significance in commercial applications. The anhydrous form, obtained through controlled dehydration of the hemihydrate, provides the most thermally stable crystalline structure [13] [14] [15].

Solubility Profile Across pH Ranges

The aqueous solubility of aspartame demonstrates pronounced pH dependence, exhibiting a characteristic profile that significantly impacts its practical applications. At 25°C, the compound achieves maximum solubility of 20.0 milligrams per milliliter at pH 2.2 [19] [10]. This maximum solubility occurs under acidic conditions where the compound maintains optimal structural stability.

The minimum solubility occurs at pH 5.2, corresponding to the isoelectric point of aspartame, where solubility decreases to approximately 13.5 milligrams per milliliter at 25°C [10]. At this pH, the compound exists in a zwitterionic state with balanced positive and negative charges, resulting in reduced water solubility due to decreased ionic interactions with the solvent.

At physiological pH of 7.0, aspartame exhibits poor stability rather than simply reduced solubility, with a half-life of only a few days [11]. This rapid degradation at neutral pH severely limits the compound's utility in applications requiring extended stability. The optimal pH for stability occurs at 4.3, where aspartame maintains a half-life of approximately 300 days at room temperature [11] [20]. This pH range makes aspartame particularly suitable for carbonated beverages, which typically maintain pH values between 3 and 5 [11].

Temperature significantly influences solubility across all pH ranges. The general aqueous solubility of aspartame at 25°C and neutral pH is approximately 10 milligrams per milliliter (1% w/v) [10] [16]. Solubility increases with rising temperature, following typical thermodynamic principles for most organic compounds [21]. However, elevated temperatures also accelerate degradation processes, creating a complex relationship between enhanced dissolution and reduced chemical stability.

Thermal Stability and Decomposition Pathways

Aspartame exhibits well-defined thermal behavior characterized by multiple distinct temperature-dependent processes. The compound has a melting point ranging from 246 to 250°C [10] [16] [17]. At higher temperatures, aspartame decomposes rather than boiling, with calculated decomposition occurring around 535.8°C [16] [17]. The flash point has been determined to be 277.8°C [16] [17].

The thermal degradation of aspartame follows a complex multi-stage pathway. In the dry state, the compound demonstrates remarkable thermal stability, with only approximately 5% mass loss observed after 100 hours of treatment at 105°C [10]. However, at 120°C, the degradation rate increases dramatically, resulting in 50% mass loss after 80 hours of exposure [10].

The dehydration behavior varies significantly between polymorphic forms. Form I hemihydrate begins dehydration at approximately 55°C when measured in an open crucible, while Form II dehydrates at approximately 100°C. These dehydration temperatures can vary depending on measurement conditions, with sealed crucibles producing higher dehydration temperatures due to increased water vapor pressure.

The primary thermal decomposition pathway involves the formation of diketopiperazine (3-carboxymethyl-6-benzyl-2,5-piperazinedione) and methanol release, occurring at temperatures between 187 and 192°C [22] [23]. This decomposition represents an intramolecular cyclization reaction where the amino group of phenylalanine attacks the carboxyl carbon of the aspartic acid residue, forming a six-membered diketopiperazine ring while simultaneously releasing methanol from the ester group [24] [25].

Further heating to approximately 180°C promotes additional cyclization processes, with the diketopiperazine formation following nucleation-controlled kinetics rather than simple first-order processes [24]. The activation energies for these thermal processes have been determined through Arrhenius analysis, with dehydration exhibiting lower activation energy than the subsequent cyclization reactions [24]. Beyond 300°C, the diketopiperazine itself undergoes further decomposition, completing the thermal degradation sequence [22].

Industrial Synthesis Routes

The commercial production of aspartame has evolved significantly since its initial development, with multiple synthetic pathways now employed at industrial scale. The primary synthesis routes can be categorized into chemical, enzymatic, and hybrid methodologies, each offering distinct advantages for large-scale manufacturing.

Traditional Chemical Synthesis Route

The conventional chemical synthesis pathway remains the most widely implemented industrial method for aspartame production [1] [2]. This approach involves the chemical coupling of N-protected L-aspartic acid derivatives with L-phenylalanine methyl ester using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [3] [4]. The process typically achieves yields ranging from 60-80% and operates at industrial scales producing thousands of tonnes annually [5].

The chemical synthesis route follows a multi-step sequence beginning with the protection of the amino group of L-aspartic acid, followed by activation of the carboxyl group and subsequent coupling with L-phenylalanine methyl ester [6]. The protecting groups are then removed through chemical deprotection, commonly employing catalytic hydrogenation with palladium catalysts to yield the final aspartame product [7] [8].

Enzymatic Synthesis via Thermolysin

The enzymatic synthesis route represents a significant advancement in aspartame production, utilizing the protease enzyme thermolysin to catalyze peptide bond formation [9] [10]. This methodology involves the condensation of carbobenzoxy-L-aspartic acid (ZA) with L-phenylalanine methyl ester (PM) to produce carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM), which is subsequently deprotected to yield aspartame [9].

The thermolysin-catalyzed process demonstrates superior enantioselectivity, specifically utilizing L-phenylalanine methyl ester from racemic mixtures while exhibiting inhibition by the D-enantiomer of the aspartic acid substrate [9]. Industrial implementation of this route achieves yields of 75-85% and operates at commercial scales processing thousands of tonnes annually [10]. The enzymatic approach offers environmental advantages through milder reaction conditions and reduced chemical waste generation compared to traditional chemical synthesis [11].

Novel Enzymatic-Chemical Hybrid Route

A recently developed industrial synthesis route combines enzymatic and chemical transformations to enhance production efficiency [1] [12]. This innovative approach employs α-amino acid ester acyltransferase to catalyze the formation of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine [1]. The enzymatically produced intermediate undergoes subsequent chemical transformation in aqueous solution with methanol and hydrochloric acid to form aspartame hydrochloride, followed by acid removal to yield the final product [1].

This hybrid methodology demonstrates enhanced yields of 80-90% and represents an emerging commercial technology with potential for widespread industrial adoption [12]. The integration of enzymatic specificity with chemical efficiency provides advantages in both product quality and manufacturing economics.

Alternative Synthetic Pathways

Several alternative synthesis routes have been developed for specialized applications or research purposes. The mixed anhydride method utilizes activated carboxylic acid derivatives in combination with coupling agents such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate peptide bond formation [4] [13]. This approach typically achieves yields of 70-85% but remains primarily at laboratory or pilot scale implementation.

The N-carboxy anhydride (NCA) route employs ring-opening polymerization of L-aspartic acid N-carboxy anhydride with L-phenylalanine methyl ester under basic conditions [14]. This methodology demonstrates high yields of 85-95% but is currently limited to laboratory scale applications due to economic considerations.

The thiocarboxyanhydride method represents a superior synthetic approach utilizing L-aspartic acid N-thiocarboxyanhydride coupling with L-phenylalanine methyl ester [13] [15]. This route achieves exceptional yields of 90-95% but remains at research scale due to the specialized nature of the thiocarboxyanhydride reagents.

Catalytic Mechanisms in Peptide Bond Formation

Thermolysin-Catalyzed Peptide Synthesis Mechanism

The mechanism of thermolysin-catalyzed aspartame precursor synthesis has been extensively characterized through crystallographic and kinetic studies [9] [10]. Thermolysin is a zinc-containing metalloprotease that catalyzes peptide bond formation through a nucleophilic attack mechanism involving the catalytic zinc ion, histidine residue His-57, and glutamate residue Glu-143 [9] [16].

The catalytic mechanism proceeds through initial substrate binding, where both carbobenzoxy-L-aspartic acid and L-phenylalanine methyl ester unexpectedly bind to the same amino-donor site (S1′) of the enzyme [9]. This competitive binding creates a form of substrate inhibition that explains the characteristically slow reaction rates observed in thermolysin-catalyzed synthesis [9]. The carbobenzoxy-L-aspartic acid substrate exhibits bidentate coordination to the catalytic zinc ion, resembling the binding mode of potent inhibitors [9].

The proposed reaction mechanism involves initial binding of carbobenzoxy-L-aspartic acid to the S1′ site, followed by rotation to accommodate L-phenylalanine methyl ester binding [9]. The enzyme then catalyzes formation of a tetrahedral intermediate analogous to transition state analogue inhibitors, which subsequently collapses to form the peptide product [9] [10]. The aqueous insolubility of the product drives the reaction equilibrium toward synthesis [9].

Chemical Coupling Mechanisms

Chemical peptide bond formation in aspartame synthesis employs carbodiimide-mediated coupling mechanisms [3] [4]. The process begins with activation of the carboxyl group of protected aspartic acid through formation of an O-acylisourea intermediate with dicyclohexylcarbodiimide [4]. This activated species undergoes nucleophilic attack by the amino group of L-phenylalanine methyl ester to form the desired amide bond [4].

The coupling reaction is frequently enhanced through addition of auxiliary nucleophiles such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole derivatives [4]. These additives facilitate formation of more reactive acyl intermediates that exhibit improved coupling efficiency and reduced side product formation [13]. The mechanism involves transacylation from the initial O-acylisourea to the auxiliary nucleophile, generating an activated ester that readily reacts with the amino acid nucleophile [4].

α-Amino Acid Ester Acyltransferase Mechanism

The novel enzymatic route employs α-amino acid ester acyltransferase to catalyze peptide bond formation between L-aspartic acid dimethylester and L-phenylalanine [1]. This enzyme exhibits specificity for ester substrates and catalyzes aminoacylation through a ping-pong bi-bi mechanism involving formation of a covalent acyl-enzyme intermediate [1].

The catalytic mechanism proceeds through initial binding of the acyl donor substrate (L-aspartic acid dimethylester) and formation of a tetrahedral intermediate [1]. Collapse of this intermediate results in acylation of the enzyme active site nucleophile with concomitant release of methanol [1]. The acyl-enzyme intermediate subsequently reacts with the amino acceptor substrate (L-phenylalanine) to form the peptide product and regenerate the free enzyme [1].

Serine Protease Catalytic Principles

Alternative enzymatic approaches utilize serine proteases for peptide synthesis applications [16] [11]. These enzymes employ a catalytic triad consisting of serine, histidine, and aspartate residues to facilitate peptide bond formation and cleavage [16]. The mechanism involves nucleophilic attack by the serine hydroxyl group on the substrate carbonyl, leading to formation of a tetrahedral intermediate stabilized by the oxyanion hole [16].

Recent crystallographic studies have revealed that the catalytic aspartate residue exists in a protonated state in enzyme-substrate complexes, challenging traditional charge relay mechanisms [16]. This neutral aspartate helps maintain the histidine in its catalytically active neutral form while providing stabilization for the protonated histidine during the reaction cycle [16].

Purification Techniques and Quality Control Standards

Crystallization-Based Purification Methods

Industrial purification of aspartame relies primarily on crystallization techniques that exploit the compound's solubility characteristics in various solvent systems [17] [18] [19]. The most commonly employed method involves crystallization from aqueous solutions or water-methanol mixtures, achieving purities of 98-99.5% [19] [20]. The crystallization process typically operates at temperatures ranging from 5-25°C to optimize crystal formation and minimize thermal degradation [19].

Advanced crystallization approaches utilize mixed solvent systems combining water with organic solvents such as acetonitrile, tetrahydrofuran, or isopropanol [17]. These systems enable selective crystallization of aspartame while maintaining impurities in solution, resulting in enhanced purities of 99.5-99.9% [17]. The process involves controlled cooling of supersaturated solutions to promote nucleation and crystal growth under optimized conditions [21].

Specialized crystallization techniques include microemulsion-based methods that produce novel crystal forms with improved dissolution characteristics [18]. This approach utilizes water-in-oil microemulsions stabilized by sodium diisooctyl sulfosuccinate (AOT) to generate aspartame Form III crystals with distinct physical properties and enhanced dissolution kinetics [18].

Chromatographic Purification

High-performance liquid chromatography (HPLC) serves as both an analytical tool and preparative purification method for high-purity aspartame [17] [22]. Reversed-phase chromatography using C18 columns with acetonitrile-phosphate buffer mobile phases enables separation of aspartame from structurally related impurities including diketopiperazine formation products [22] [23].

Column chromatography using silica gel or activated carbon supports provides effective separation of aspartame from synthesis byproducts [17]. Gradient elution with ethyl acetate-based solvent mixtures enables resolution of closely related compounds and achievement of purities exceeding 99.5% [17]. The chromatographic approach is particularly valuable for removal of optical isomer impurities and peptide synthesis side products [17].

Extraction and Solvent-Based Purification

Liquid-liquid extraction techniques utilize the differential solubility of aspartame and impurities in organic and aqueous phases [17] [24]. Common extraction solvents include ethyl acetate, dichloromethane, and toluene, which selectively extract lipophilic impurities while maintaining aspartame in the aqueous phase [17]. The extraction process is often combined with pH adjustment to optimize partitioning behavior and enhance purification efficiency [25].

Activated carbon treatment provides effective removal of colored impurities and organic contaminants [17]. The process can be implemented in batch mode or through column-based continuous processing using methanol or water-methanol mixtures as eluents [17]. This approach typically achieves purities of 98-99.5% and is commonly integrated into industrial purification sequences [17].

Falling Film Evaporation

Industrial-scale purification employs falling film evaporation to concentrate aspartame solutions and remove volatile impurities [7]. This technique operates at temperatures of 80-120°C under controlled conditions to minimize thermal degradation while achieving concentration factors of 2.6 or higher [7]. The concentrated product undergoes subsequent crystallization to achieve final purification [7].

Quality Control Standards and Specifications

Pharmaceutical and food-grade aspartame must meet stringent quality standards established by regulatory agencies including the Food and Drug Administration (FDA), European Food Safety Authority (EFSA), and Joint Expert Committee on Food Additives (JECFA) [26] [27] [28]. The primary quality parameters include assay purity, moisture content, heavy metal contamination, and specific impurity limits [29] [26].

The assay specification requires aspartame content of 98.0-102.0% calculated on a dried basis, determined through high-performance liquid chromatography or titration methods [29] [26]. Loss on drying must not exceed 4.5% when determined at 105°C for 4 hours, ensuring appropriate moisture control for product stability [29] [26].

Heavy metal specifications limit lead content to not more than 1 mg/kg, total heavy metals to 10 mg/kg, and arsenic to 3 mg/kg [26]. These limits are determined through atomic absorption spectroscopy or inductively coupled plasma methods with detection limits of 0.1-1 mg/kg [26].

Critical impurity specifications include limits for 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine) and other optical isomers, each not exceeding 1.5% [29] [26]. These parameters are monitored through HPLC analysis with detection limits of 0.01% [26].

Physical property specifications include pH values of 4.5-6.0 for 1% aqueous solutions and specific rotation of +14.5° to +16.5° measured in formic acid solution [29] [26]. The residue on ignition must not exceed 0.2% when determined at 800°C, ensuring low inorganic content [26].

Analytical Method Validation

Quality control laboratories employ validated analytical methods for aspartame determination in various matrices [22] [23] [30]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the most widely used approach, utilizing C18 reversed-phase columns with detection at 210-230 nm [22] [23]. This method achieves detection limits of 0.1-1 mg/L with analysis times of 5-15 minutes [22].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity for trace analysis applications, achieving detection limits in the ng/L range [31] [32]. Multiple reaction monitoring (MRM) transitions enable specific detection and quantification in complex matrices [31] [33].

Enzymatic assay methods utilize coupled enzyme reactions involving aspartame hydrolysis followed by detection of released amino acids [25]. This approach employs peptidase M enzymes and malate dehydrogenase with NADH detection at 340 nm, achieving detection limits of 0.29 mg/L [25].

Ion chromatography provides alternative analytical capability for aspartame determination, particularly in beverage applications [30]. This method utilizes anion exchange columns with conductivity detection and achieves detection limits of 1-5 mg/L with analysis times of 10-25 minutes [30].

Purity

Physical Description

Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS]

Solid

Color/Form

White crystalline powder from water or alcohol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

In the presence of moisture it hydrolyzes to form aspartylphenylalanine and a diketopiperazine derivative, with a resulting loss of sweetness.

LogP

log Kow = 0.07 (est)

Odor

Decomposition

Photodecomposition of aspartame in aqueous solutions under different conditions of light intensity and pH were studied. The effects of photosensitizers (riboflavin and methylene blue) and ascorbic acid on aspartame stability in aqueous solutions at different pH under light were also studied. Light illumination significantly increased aspartame degradation in an aqueous solution (pH 7), indicating that aspartame was very unstable under the illuminated conditions. In the dark, 91% of aspartame in an aqueous solution at pH 7 remained after 10 h of storage. Under 5500 lux of light, however, 39% of aspartame in the solution was destroyed after 10 h of storage. Aspartame degradation under light followed simple zero-order reaction kinetics. The higher the light intensity, the greater the degradation of aspartame. The relative reaction rate for the destruction of aspartame under 0, 1100, 3300 and 5500 lux was 1:1.42:2.80:4.61. The photodecomposition rate of aspartame varied with the pH of the system. Aspartame degradation was fastest at pH 7.0, followed by pH 4.0 and pH 6.0, in decreasing order. Addition of 4.8 ppm riboflavin or 4.8 ppm methylene blue significantly accelerated the aspartame decomposition at pH 7 in the presence of light. There were, however, no significant photosensitizing effects of these sensitizers on aspartame destruction at pH 6 and pH 4. Addition of 1.2x10-4 increased the aspartame degradation at pH 7.0, but did not affect the destruction rate of aspartame at pH 6.0 and pH 4.0.

Appearance

Melting Point

246.5 °C

Double MP: about 190 and 245 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 185 of 191 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

Chemoreception

TAS1R3 [HSA:83756] [KO:K04626]

Vapor Pressure

Impurities

Other CAS

7421-84-3

Absorption Distribution and Excretion

Metabolism Metabolites

Unlike some other intense sweeteners, aspartame is metabolized in the body and consequently has some nutritive value: 1 g provides approx 17 kJ (4 kcal). However, in practice, the small quantity of aspartame consumed provides a minimal nutritive effect.

The use of aspartame has been of some concern owing to the formation of the potentially toxic metabolites methanol, aspartic acid, and phenylalanine. Of these materials, only phenylalanine is produced in sufficient quantities, at normal aspartame intake levels, to cause concern.

Aspartame [SC-18862; 3-amino-N-(alpha-carboxyphenethyl) succinamic acid, methyl ester, the methyl ester of aspartylphenylalanine] is a sweetening agent that organoleptically has about 180 times the sweetness of sugar. The metabolism of aspartame has been studied in mice, rats, rabbits, dogs, monkeys, and humans. The compound was digested in all species in the same way as are natural constituents of the diet. Hydrolysis of the methyl group by intestinal esterases yielded methanol, which was oxidized in the one-carbon metabolic pool to CO2. The resultant dipeptide was split at the mucosal surface by dipeptidases and the free amino acids were absorbed. The aspartic acid moiety was transformed in large part to CO2 through its entry into the tricarboxylic acid cycle. Phenylalanine was primarily incorporated into body protein either unchanged or as its major metabolite, tyrosine.

Although aspartame was hydrolyzed in the gut of the monkey to its constituent moieties, methanol, aspartic acid, and phenylalanine, the ingestion of 15 or 60 mg/kg doses for 10 days did not modify phenylalanine metabolism. Aspartame had little effect on the disappearance of iv admin (14)C-phenylalanine from the plasma, it did not substantially affect the conversion of phenylalanine into tyrosine or carbon dioxide, and it did not alter the rate of incorporation of label into protein. The majority of phenylalanine derived from aspartame was incorporated into body protein, with only 20-25% of the compound being excreted. 60-80% of the derived methanol and aspartic acid was oxidized to carbon dioxide.

For more Metabolism/Metabolites (Complete) data for Aspartame (7 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Bakelite

Drug Warnings

Excessive use of aspartame should be avoided by patients with phenylketonuria.

Aspartic acid and sodium glutamate were both neuroexcitatory amino acids which had an additive toxic effect on hypothalamic neurones. As this might be specially damaging to young children, who already receive sodium glutamate in gram quantities in their diet, aspartame should not generally be added to children's food.

Reported adverse effects include: headaches; grand mal seizure; memory loss; gastrointestinal symptoms; and dermatological symptoms. However, scientifically controlled peer-reviewed studies have consistently failed to produce evidence of a causal effect between aspartame consumption and adverse health events ...

For more Drug Warnings (Complete) data for Aspartame (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Cosmetics -> Masking

Methods of Manufacturing

Production of aspartame normally starts from L-aspartic acid and L-phenylalanine or L-phenylalanine methyl ester. The production follows common routes of peptide synthesis, as the L-configuration of amino acids has to be retained (essential for sweetness). Common production routes require protective groups for aspartic acid. The protective groups commonly used in peptide synthesis have been suggested for aspartame synthesis, but simple protection for large-scale production can be obtained by use of formylaspartic acid anhydride. It can be reacted with phenylalanine methyl ester to N-formylaspartame, from which the protective group has to be removed. Especially simple production is possible from N-formylaspartic acid anhydride and L-phenylalanine. The resulting N-formylaspartylphenylalanine is treated with hydrochloric acid and methanol. The aspartame hydrochloride obtained can be crystallized for purification and transformed into aspartame after addition of a stoichiometric amount of a neutralizing agent. Adjustment of the solvent increases the yield by improving the ratio of alpha- to beta-isomers. Crystallization of alpha-aspartame hydrohalides is a suitable purification step, as beta-hydrohalides are more soluble.

Method for large-scale production of aspartame ... L-aspartic acid anhydride is condensed with L-phenylalanine methyl ester to form a mixture of beta-L-aspartyl-L-phenylalanine methyl ester and alpha-L-aspartyl-L-phenylalanine methyl ester. On acidification with hydrochloric acid, the latter precipitates and the precipitate is neutralized to form aspartame. /From table/

General Manufacturing Information

Aspartame is the methylester of a dipeptide composed of two amino acids, phenylalanine and aspartic acid. When these two amino acids are so combined to form aspartame (1-methyl N -L-a-aspartyl-L-phenylalanine), they produce an intensely sweet-tasting substance, approximately 180 times as sweet as sucrose.

A combination of aspartame with either granular or fused mannitol in a 1:9 ratio can provide a suitable base for chewable tablets with respect to sweetness, mouth feel, absence of unpleasant aftertaste, and low caloric value. Both compounds are compatible with leucine.

... In the July 26, 1974, decision by the FDA to approve the use of aspartame, labeling provisions were made in which foods not containing protein or intended for admixture to protein sweetened with aspartame should bear the statement "contains protein."

Analytic Laboratory Methods

ASPARTAME WAS ANALYZED BY LIQUID CHROMATOGRAPHY.

Storage Conditions

Measures should be taken to minimize the potential for dust explosion.

Interactions

Antimutagenic effects of combination of aspartame (0.4 and 4 mg/kg) and beta-carotene (0.15-15 mg/kg) were studied by estimation of chromosome aberrations in bone marrow cells of C57Bl/6 mice. Single and 5-day treatment with this combination decreased the clastogenic effects of dioxidine and cyclophosphamide and produced a more potent and universal antimutagenic effect than its constituents.

The purpose of the present study was to investigate analgesic and anti-inflammatory properties of aspartame, an artificial sweetener and its combination with various opioids and NSAIDs for a possible synergistic response. The oral administration of aspartame (2-16 mg/kg, po) significantly increased the pain threshold against acetic acid-induced writhes in mice. Co-administration of aspartame (2mg/kg, po) with nimesulide (2 mg/kg, po) and naproxen (5 mg/kg, po) significantly reduced acetic acid-induced writhes as compared to effects per se of individual drugs. Similarly when morphine (1 mg/kg, po) or pentazocine (1 mg/kg, po) was co-administered with aspartame it reduced the number of writhes as compared to their effects per se. Aspartame (4,8,16 mg/kg, po) significantly decreased carrageenan-induced increase in paw volume and also reversed the hyperalgesic effects in rats in combination with nimesulide (2 mg/kg, po). The study indicated that aspartame exerted analgesic and anti-inflammatory effects on its own and have a synergistic analgesic response with conventional analgesics of opioid and non-opioid type, respectively.

Ochratoxin A (OTA) is a mycotoxin produced by Aspergillus ochraceus as well as other molds. This mycotoxin contaminates animal feed and food. OTA is immunosuppressive, genotoxic, teratogenic, carcinogenic and is nephrotoxic in all animal species studied so far. OTA inhibits protein synthesis and induces lipid peroxidation. Since it seems impossible to avoid completely contamination of foodstuffs by toxigenic fungi, it is necessary to investigate the possible ways of limiting such toxicity. An attempt to prevent OTA-induced nephrotoxic and genotoxic effects, mainly the karyomegaly, has been made in vivo using aspartame (L-aspartyl-L-phenylalanine methyl ester), a structural analogue of both OTA and phenylalanine. Aspartame (25 mg/kg bw) prevented most of the nephrotoxic effects induced by OTA (289 ug/kg bw). It also showed some utility in preventing morphological and histological damage, mainly the karyomegaly.

For more Interactions (Complete) data for Aspartame (9 total), please visit the HSDB record page.

Stability Shelf Life

It is most stable in solution at about pH 4.3.

The stability of aspartame in aqueous media is not entirely satisfactory, especially for certain foods, such as carbonated and still beverages, which are often subjected to many months of storage prior to consumption. As a dipeptide ester, aspartame undergoes both hydrolysis and cyclization reactions. Under acidic conditions, hydrolysis of the ester and amide bonds is favored, resulting in formation of its constituent amino acids with a concomitant loss in sweetness. Under more neutral and alkaline environments, the dipeptide cyclizes to the corresponding diketopiperazine which is also devoid of sweetness. Apparently, no new objectionable taste is imparted to aspartame as a result of either transformation.

... The maximum stability of aspartame in aqueous solution occurs within the pH value range of 4 to 5. The half-life under these conditions is reported to be at least 8 months at room temp. Another report indicates that at pH 4 the half-life is in excess of 10 months at 25 °C.

Differential scanning calorimetry experiments with some directly compressible tablet excipients suggests that aspartame is incompatible with dibasic calcium phosphate and also with the lubricant magnesium stearate. Reactions between aspartame and sugar alcohols are also known.

Dates

2: Ashok I, Sheeladevi R, Wankhar D. Acute effect of aspartame-induced oxidative stress in Wistar albino rat brain. J Biomed Res. 2015 Sep;29(5):390-6. doi: 10.7555/JBR.28.20120118. Epub 2014 Jan 12. PubMed PMID: 26445572; PubMed Central PMCID: PMC4585433.

4: Kirkland D, Gatehouse D. "Aspartame: A review of genotoxicity data". Food Chem Toxicol. 2015 Oct;84:161-8. doi: 10.1016/j.fct.2015.08.021. Epub 2015 Aug 28. Review. PubMed PMID: 26321723.

5: Mollica A, Mirzaie S, Costante R, Carradori S, Macedonio G, Stefanucci A, Dvoracsko S, Novellino E. Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. J Enzyme Inhib Med Chem. 2015 Aug 26:1-11. [Epub ahead of print] PubMed PMID: 26308194.

6: Adaramoye OA, Akanni OO. Effects of long-term administration of aspartame on biochemical indices, lipid profile and redox status of cellular system of male rats. J Basic Clin Physiol Pharmacol. 2015 Aug 6. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0130/jbcpp-2014-0130.xml. doi: 10.1515/jbcpp-2014-0130. [Epub ahead of print] PubMed PMID: 26247507.

7: Roberts J. Oral health and nutrition: Aspartame and other materials. Br Dent J. 2015 Jul 10;219(1):3. doi: 10.1038/sj.bdj.2015.542. PubMed PMID: 26159964.

8: Kim GD, Park YS, Ahn HJ, Cho JJ, Park CS. Aspartame Attenuates 2, 4-Dinitrofluorobenzene-Induced Atopic Dermatitis-Like Clinical Symptoms in NC/Nga Mice. J Invest Dermatol. 2015 Jun 22. doi: 10.1038/jid.2015.234. [Epub ahead of print] PubMed PMID: 26099025.

9: Alkafafy Mel-S, Ibrahim ZS, Ahmed MM, El-Shazly SA. Impact of aspartame and saccharin on the rat liver: Biochemical, molecular, and histological approach. Int J Immunopathol Pharmacol. 2015 Jun;28(2):247-55. doi: 10.1177/0394632015586134. Epub 2015 May 26. PubMed PMID: 26015492.

10: Wu S, Yan S, Qi W, Huang R, Cui J, Su R, He Z. Green synthesis of gold nanoparticles using aspartame and their catalytic activity for p-nitrophenol reduction. Nanoscale Res Lett. 2015 May 8;10:213. doi: 10.1186/s11671-015-0910-7. eCollection 2015. PubMed PMID: 25991916; PubMed Central PMCID: PMC4431991.

11: PLOS ONE Staff. Correction: Aspartame sensitivity? A double blind randomised crossover study. PLoS One. 2015 May 7;10(5):e0126039. doi: 10.1371/journal.pone.0126039. eCollection 2015. PubMed PMID: 25951455; PubMed Central PMCID: PMC4423991.

12: Vistuba JP, Dolzan MD, Vitali L, de Oliveira MA, Micke GA. Sub-minute method for simultaneous determination of aspartame, cyclamate, acesulfame-K and saccharin in food and pharmaceutical samples by capillary zone electrophoresis. J Chromatogr A. 2015 May 29;1396:148-52. doi: 10.1016/j.chroma.2015.03.070. Epub 2015 Apr 8. PubMed PMID: 25895731.

13: Gawande HM, Arora S, Sharma V, Wadhwa BK. Aspartame: safety and stability in kalakand. J Food Sci Technol. 2015 Apr;52(4):2373-9. doi: 10.1007/s13197-013-1206-5. Epub 2013 Nov 16. PubMed PMID: 25829622; PubMed Central PMCID: PMC4375192.

14: Sathyapalan T, Thatcher NJ, Hammersley R, Rigby AS, Courts FL, Pechlivanis A, Gooderham NJ, Holmes E, le Roux CW, Atkin SL. Aspartame sensitivity? A double blind randomised crossover study. PLoS One. 2015 Mar 18;10(3):e0116212. doi: 10.1371/journal.pone.0116212. eCollection 2015. Erratum in: PLoS One. 2015;10(5):e0126039. PubMed PMID: 25786106; PubMed Central PMCID: PMC4364783.

15: Mancini FR, Paul D, Gauvreau J, Volatier JL, Vin K, Hulin M. Dietary exposure to benzoates (E210-E213), parabens (E214-E219), nitrites (E249-E250), nitrates (E251-E252), BHA (E320), BHT (E321) and aspartame (E951) in children less than 3 years old in France. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(3):293-306. doi: 10.1080/19440049.2015.1007535. Epub 2015 Feb 16. PubMed PMID: 25686474.

16: Choudhary AK, Sheela Devi R. Longer period of oral administration of aspartame on cytokine response in Wistar albino rats. Endocrinol Nutr. 2015 Mar;62(3):114-22. doi: 10.1016/j.endonu.2014.11.004. Epub 2015 Feb 11. PubMed PMID: 25681123.

17: von Poser Toigo E, Huffell AP, Mota CS, Bertolini D, Pettenuzzo LF, Dalmaz C. Metabolic and feeding behavior alterations provoked by prenatal exposure to aspartame. Appetite. 2015 Apr;87:168-74. doi: 10.1016/j.appet.2014.12.213. Epub 2014 Dec 24. PubMed PMID: 25543075.

18: Fasciani C, Silvero MJ, Anghel MA, Argüello GA, Becerra MC, Scaiano JC. Aspartame-stabilized gold-silver bimetallic biocompatible nanostructures with plasmonic photothermal properties, antibacterial activity, and long-term stability. J Am Chem Soc. 2014 Dec 17;136(50):17394-7. doi: 10.1021/ja510435u. Epub 2014 Dec 9. PubMed PMID: 25487127.

19: Prokic MD, Paunovic MG, Matic MM, Djordjevic NZ, Ognjanovic BI, Stajn AS, Saicic ZS. Prooxidative effects of aspartame on antioxidant defense status in erythrocytes of rats. J Biosci. 2014 Dec;39(5):859-66. PubMed PMID: 25431414.

20: Palmnäs MS, Cowan TE, Bomhof MR, Su J, Reimer RA, Vogel HJ, Hittel DS, Shearer J. Low-dose aspartame consumption differentially affects gut microbiota-host metabolic interactions in the diet-induced obese rat. PLoS One. 2014 Oct 14;9(10):e109841. doi: 10.1371/journal.pone.0109841. eCollection 2014. PubMed PMID: 25313461; PubMed Central PMCID: PMC4197030.